REACTION_CXSMILES
|
[N:1]1[N:5]2[CH:6]=[CH:7][C:8](O)=[N:9][C:4]2=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:8]1[CH:7]=[CH:6][N:5]2[N:1]=[CH:2][CH:3]=[C:4]2[N:9]=1
|
Name
|
|
Quantity
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17 g
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Type
|
reactant
|
Smiles
|
N1=CC=C2N1C=CC(=N2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was carefully washed with saturated aqueous NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
eluting with 50% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C=C1)N=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |